molecular formula C12H7F6NO B1232081 (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol CAS No. 73241-14-2

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol

Cat. No.: B1232081
CAS No.: 73241-14-2
M. Wt: 295.18 g/mol
InChI Key: BWQUVOQHTSQBHD-UHFFFAOYSA-N
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Description

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol is a quinoline-methanol derivative characterized by a trifluoromethyl-substituted quinoline core and a hydroxymethyl group at position 2. While structurally related to the antimalarial drug mefloquine (2,8-bis(trifluoromethyl)quinolin-4-ylmethanol), it lacks the piperidinyl substituent, simplifying its scaffold . This compound has served as a precursor for synthesizing derivatives with diverse biological activities, including antimalarial, antiviral, and antibacterial properties . Its trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for drug design .

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO/c13-11(14,15)8-3-1-2-7-6(5-20)4-9(12(16,17)18)19-10(7)8/h1-4,20H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUVOQHTSQBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223474
Record name Ro 14-0518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73241-14-2
Record name Ro 14-0518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073241142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 14-0518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-14-0518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JUO87NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic Acid

The foundational step in this method involves preparing 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, achieved through the condensation of 7-trifluoromethylisatin with 1,1,1-trifluoroacetone in the presence of a strong base (e.g., NaOH or LiOH) at elevated temperatures (60–150°C). The reaction proceeds in aqueous media, yielding the carboxylic acid derivative with high efficiency (80–97% yield). Key operational parameters include:

  • Solvent System : Pure water is preferred; ethanol or tetrahydrofuran mixtures reduce yields.

  • Base Stoichiometry : A 0–20% molar excess of alkali ensures optimal conversion without byproduct formation.

Grignard Reaction to Form Pyrid-2-yl Ketone Intermediate

The carboxylic acid is subsequently reacted with a pyrid-2-yl-magnesium halide (Grignard reagent) in cyclic or aliphatic ether solvents (e.g., tetrahydrofuran or diethyl ether) at 0–80°C. This step generates pyrid-2-yl-2,8-bis(trifluoromethyl)quinolin-4-yl ketone, isolated via acidification (pH 2.5–3) and filtration. Yields for this step range from 73% to 97%, depending on solvent selection and reaction duration.

ParameterDetailsYield (%)
SolventDiethyl ether, tetrahydrofuran73–97
Temperature0–80°C
Acidification AgentHCl or H₂SO₄

One-Pot Synthesis via Haloquinoline Condensation and Oxidation

Condensation of Haloquinoline with α-Picolyl Derivative

This streamlined method condenses 4-chloro-2,8-bis(trifluoromethyl)quinoline with 2-pyridylacetonitrile in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., K₂CO₃). The reaction occurs at −10°C to 90°C in solvents like tetrahydrofuran or dimethylformamide, forming an acetonitrile intermediate in situ.

In Situ Oxidation to Ketone

The acetonitrile derivative is oxidized directly using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), bypassing isolation. This single-vessel approach reduces purification steps and enhances scalability.

ParameterDetailsYield (%)
Oxidizing AgentH₂O₂, mCPBA
SolventTetrahydrofuran, dimethylformamide

Organolithium-Mediated Synthesis (Historical Context)

Lithium Reagent-Based Coupling

Early methods employed organolithium reagents (e.g., n-butyllithium) to react halogenated quinolines with pyridinyl derivatives at cryogenic temperatures (−70°C). This approach, while effective, posed significant safety risks due to the pyrophoric nature of organolithium compounds and the need for specialized equipment.

Key Challenges :

  • High fire hazard during large-scale operations.

  • Energy-intensive temperature control.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Grignard Method : Highest reported yields (up to 97%) but involves multiple steps.

  • One-Pot Synthesis : Streamlined process with moderate yields inferred from similar steps.

  • Organolithium Method : Largely obsolete due to safety concerns, though foundational for later innovations.

Industrial Applicability

  • The Grignard method’s avoidance of organolithium reagents makes it preferable for large-scale production despite its complexity.

  • The one-pot approach offers operational simplicity but requires validation of oxidation efficiency .

Chemical Reactions Analysis

Types of Reactions: (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimalarial Activity

Mefloquine has been extensively studied for its effectiveness against malaria caused by Plasmodium falciparum and Plasmodium vivax. The compound operates by inhibiting protein synthesis in the malaria parasite's 80S ribosome, leading to its schizonticidal effects. It is particularly valuable for treating chloroquine-resistant strains of malaria .

Antimicrobial Properties

Recent studies have highlighted mefloquine's potential as an anti-mycobacterial agent. Research indicates that it possesses significant activity against Gram-positive bacteria and Mycobacterium species, suggesting a broader antimicrobial spectrum than initially recognized .

Case Study: Mefloquine in Antimicrobial Research

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that mefloquine derivatives showed enhanced efficacy against resistant bacterial strains. The research involved synthesizing new quinoline derivatives and evaluating their antimicrobial activities through minimum inhibitory concentration (MIC) assays .

Starting Material for Quinoline Derivatives

In organic chemistry, (2,8-bis(trifluoromethyl)quinolin-4-yl)methanol serves as a versatile precursor for synthesizing various quinoline derivatives. Its unique trifluoromethyl groups enhance the reactivity and stability of synthesized compounds .

Topical Formulations

Mefloquine has been investigated for its potential use in cosmetic formulations due to its biochemical properties that may benefit skin health. Research has focused on developing formulations that leverage its moisturizing and anti-inflammatory effects, particularly in treating skin conditions .

Case Study: Cosmetic Formulation Development

A study explored the formulation of creams incorporating mefloquine to enhance skin hydration and barrier function. The formulations were tested for stability and sensory properties, demonstrating promising results for topical applications .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal Antimalarial treatmentEffective against chloroquine-resistant malaria strains
Antimicrobial activitySignificant activity against Gram-positive bacteria
Chemical Synthesis Precursor for quinoline derivativesEnhanced reactivity and stability in synthetic pathways
Cosmetic Topical formulationsImproved skin hydration and anti-inflammatory effects

Mechanism of Action

The mechanism of action of (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mefloquine and Derivatives

Mefloquine (2,8-bis(trifluoromethyl)quinolin-4-ylmethanol hydrochloride) is a clinically used antimalarial. Key differences include:

  • Structural Modifications : Mefloquine’s piperidinyl group introduces stereochemical complexity (R/S configurations) and enhances binding to parasitic targets like PfATP6 .
  • Biological Activity: Antimalarial: Mefloquine exhibits EC50 = 3.6 ± 0.3 µM against Plasmodium falciparum, whereas (2,8-bis(trifluoromethyl)quinolin-4-yl)methanol derivatives (e.g., organometallic analogs) show reduced cytotoxicity but comparable in vitro activity against Schistosoma mansoni (EC50 ≈ 3.8–4.2 µM) . Antiviral: Mefloquine’s EC50 against Zika virus (ZIKV) is 3.6 µM (SI = 58.9), while aminoethanol derivatives of this compound (e.g., 4 in ) achieve EC50 = 0.80 µM (SI = 236.25), indicating superior selectivity .
Compound Activity (EC50, µM) SI Index Application
Mefloquine 3.6 ± 0.3 58.9 Antimalarial, ZIKV
Organometallic derivative 3 4.2 85.0 Antischistosomal
Aminoethanol derivative 4 0.80 ± 0.03 236.25 Antiviral (ZIKV)

Organometallic Derivatives

Ferrocene and ruthenocene conjugates (e.g., [2,8-bis(trifluoromethyl)quinolin-4-yl]ferrocenemethanol) demonstrate:

  • Reduced Cytotoxicity : IC50 > 50 µM in mammalian cells vs. mefloquine’s IC50 = 12 µM .
  • Parasite Selectivity : Moderate in vitro activity against S. mansoni (EC50 ≈ 4 µM) but poor in vivo efficacy due to pharmacokinetic limitations .

Amino-Substituted Derivatives

  • Antiviral Agents: Ethylene-diamine derivatives (e.g., N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine) exhibit EC50 = 0.80 µM against ZIKV, outperforming mefloquine .
  • Antibacterial Agents: Phenethylamino- and benzamide-substituted derivatives (e.g., compound 4r in ) show MIC = 8–16 µg/mL against Staphylococcus aureus, linked to enhanced membrane penetration .

Hybrid Compounds

  • Itaconic Acid Hybrids: N,N′-bis(4-{[2,8-bis(trifluoromethyl)quinolin-4-yl]amino}butyl)-2-methylbut-2-enediamide (15) demonstrates anticancer activity (IC50 = 12 µM) via apoptosis induction .
  • Epoxide-Based Synthetics: Microwave-assisted synthesis of quinolineaminoethanols (e.g., 4c in ) yields enantiopure derivatives ([α]D = ±52.9–64.7) with tunable antibacterial profiles .

Structural and Pharmacokinetic Insights

  • Metabolic Stability: The hydroxymethyl group in this compound undergoes slower glucuronidation than mefloquine’s piperidinyl moiety, suggesting improved bioavailability .

Biological Activity

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with two trifluoromethyl groups at the 2 and 8 positions, along with a hydroxymethyl group at the 4 position. This configuration is hypothesized to confer various biological activities, including antimicrobial and antitumor effects.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : The compound has shown promising results against Gram-positive bacteria and Mycobacterium species .
  • Antitumor Activity : Similar quinoline derivatives have been reported to possess antitumor properties, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The unique structure may allow for interactions with various enzymes, leading to inhibition effects that are beneficial in therapeutic contexts .

Case Studies

  • Antimicrobial Studies :
    • A study indicated that related quinoline derivatives demonstrated substantial activity against Mycobacterium species, highlighting their potential as anti-mycobacterial agents .
    • Another investigation focused on the synthesis of this compound derivatives, revealing their effectiveness against specific bacterial strains.
  • Antitumor Activity :
    • Research has shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, the derivative of mefloquine has been studied for its enhanced activity against resistant strains of cancer cells .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have demonstrated that the incorporation of trifluoromethyl groups significantly enhances the biological potency of quinoline derivatives. For example, modifications at specific positions on the quinoline ring can lead to increased enzyme inhibition or antimicrobial efficacy .

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
MefloquineQuinoline core with piperidine groupAntimalarial and anti-mycobacterial
4-AminoquinolineAmino group at position 4Antimalarial activity
6-TrifluoromethylquinolineTrifluoromethyl at position 6Enhanced lipophilicity
This compoundHydroxymethyl group at position 4Potential for diverse therapeutic uses

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Quinoline Derivative : Utilizing trifluoroacetic acid in reactions involving quinoline precursors.
  • Hydroxymethylation : Introducing a hydroxymethyl group through nucleophilic substitution methods.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Q & A

Q. What are the optimal synthetic routes for preparing (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol and its derivatives?

The compound is typically synthesized via nucleophilic substitution of 2,8-bis(trifluoromethyl)-4-chloroquinoline with diamines or alcohols. For example, heating the chloroquinoline precursor with diamines (e.g., morpholine derivatives) in N-methylpyrrolidone (NMP) at elevated temperatures (100–120°C) in the presence of triethylamine yields amine derivatives with 41–60% yields. Cooling the reaction mixture post-synthesis induces crystallization for purification . For methanol derivatives, lithiation followed by carboxylation or ketone formation is a classical approach, though newer methods involve benzylic oxidation of pre-functionalized intermediates .

Q. How can NMR spectroscopy validate the structural integrity of this compound derivatives?

1^1H NMR analysis is critical for confirming substitution patterns. For example, the methine proton (-CH(OH)-) in mefloquine derivatives appears as a singlet at δ ~5.96 ppm, while aromatic protons in the quinoline ring resonate between δ 7.10–8.75 ppm. Trifluoromethyl groups (CF3CF_3) are confirmed via 19^{19}F NMR, with signals near δ -60 to -70 ppm. Cross-validation with calculated chemical shifts ensures structural accuracy .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/trifluoroacetic acid solutions, yielding orthorhombic systems (e.g., space group P21/nP2_1/n). Hydrogen-bonding networks (e.g., O–H⋯O interactions at ~2.69 Å) and π-π stacking (centroid distances ~3.58 Å) stabilize the lattice. SHELX programs are widely used for refinement, with disorder modeling for flexible groups like piperidine rings .

Advanced Research Questions

Q. How do derivatization strategies impact the antimalarial and anti-schistosomal activity of this compound?

Introducing organometallic moieties (e.g., ferrocene or ruthenocene) at the methanol position enhances selectivity. For instance, [2,8-bis(trifluoromethyl)quinolin-4-yl]ferrocenemethanol shows comparable in vitro activity against Schistosoma mansoni to mefloquine (IC50_{50} ~1 µM) but lower cytotoxicity in mammalian cells. However, in vivo efficacy is limited due to pharmacokinetic challenges. Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce bioavailability .

Q. What experimental approaches resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies often arise from metabolic stability or tissue penetration issues. For example, mefloquine derivatives with high logP values (>3.8) exhibit strong in vitro binding but poor in vivo absorption. Strategies include:

  • Prodrug design : Masking polar groups (e.g., hydroxyl) with esters.
  • Pharmacokinetic profiling : Assessing metabolic clearance using liver microsomes.
  • Formulation optimization : Liposomal encapsulation to enhance solubility .

Q. How can computational methods guide the design of quinoline-based antimicrobial derivatives?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that correlate with biofilm disruption. Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) identifies key interactions: the quinoline nitrogen forms hydrogen bonds with Tyr158 (2.1 Å), while CF3CF_3 groups occupy hydrophobic pockets. Hydrazone derivatives (e.g., 3,4-dimethoxybenzaldehyde hydrazone) show enhanced binding via π-π interactions with catalytic residues .

Q. What methodologies address challenges in analyzing supramolecular interactions in crystalline forms?

High-resolution SCXRD (≤0.8 Å) combined with Hirshfeld surface analysis quantifies intermolecular forces. For example, in mefloquine trifluoroacetate salts, charge-assisted O–H⋯O hydrogen bonds (2.69 Å) and C–H⋯F interactions (2.89 Å) dominate. Thermal ellipsoid models resolve disorder in flexible side chains, while PLATON software validates void spaces (<1% solvent content) .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., lithiation). Monitor reactions via TLC (silica gel, hexane/EtOAc 4:1) .
  • Data Interpretation : Employ Mercury for crystal visualization and CrysAlisPro for diffraction data integration. Refinement with SHELXL requires careful handling of twinning and anisotropic displacement parameters .
  • Biological Assays : Prioritize in vitro models (e.g., S. mansoni adult worms) for preliminary screening, followed by murine infection models for in vivo validation .

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